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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two investigational allosteric inhibitors of
the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1), SGR-
1505 and JNJ-67856633. Both molecules are currently in clinical development for the treatment
of B-cell malignancies. This document summarizes their mechanism of action, preclinical
efficacy, and available clinical data, with a focus on quantitative comparisons and experimental
methodologies.

Introduction

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALTL1) is a critical
component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which is downstream of
the B-cell receptor (BCR).[1][2] MALT1 possesses both scaffolding and proteolytic
(paracaspase) functions that are essential for the activation of the NF-kB signaling pathway, a
key driver of proliferation and survival in many B-cell lymphomas.[1][2][3] SGR-1505,
developed by Schrédinger, and JNJ-67856633, from Janssen Research & Development, are
both orally bioavailable, allosteric inhibitors that target the protease activity of MALT1.[4][5][6]

Mechanism of Action

Both SGR-1505 and JNJ-67856633 are allosteric inhibitors of MALT1, meaning they bind to a
site distinct from the active catalytic site of the protease.[4][5] This binding event induces a
conformational change that inhibits the enzymatic activity of MALT1. The inhibition of MALT1
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protease prevents the cleavage of its substrates, such as BCL10 and RelB, which in turn
suppresses the constitutive NF-kB signaling that drives the growth of certain B-cell lymphomas.

[5117]

Signaling Pathway

The diagram below illustrates the role of MALT1 in the B-cell receptor signaling pathway and
the point of intervention for SGR-1505 and JNJ-67856633.
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B-Cell Receptor to NF-kB signaling pathway targeted by MALT1 inhibitors.

Preclinical Data Comparison
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The following tables summarize the available quantitative preclinical data for SGR-1505 and
JNJ-67856633. It is important to note that these values may not be directly comparable due to
potential differences in experimental conditions between studies.

Table 1: Biochemical and Cellular Potency

Parameter SGR-1505 JNJ-67856633
Biochemical MALT1 Inhibition

1.3 nM[4][8] 22.4 nM[5]
(IC50)
MALT1 Inhibition (Ki) Not Reported 40.9 nM[9]

] Not specifically reported, but
BCL10 Cleavage Assay (IC50) 22 nM (in OCI-LY10 cells)[4] o ]
activity confirmed[5][7]

IL-10 Secretion Assay (IC50) 36 nM (in OCI-LY10 cells)[4] 77 nM[9]

IL-6 Secretion Assay (IC50) Not Reported 114 nM[9]

71 nM (OCI-LY10 cells)[4] 57 Activity confirmed in ABC-

Antiproliferative Assay (IC50) i
nM (REC-1 cells)[4] DLBCL cell lines[5]

Note: A direct comparison of potency suggests SGR-1505 is more potent than JNJ-67856633
in preclinical assays. One study reported that SGR-1505 is approximately 50-fold more potent
at inhibiting cytokine release in a whole blood assay compared to "IJNJ-6633" (presumably JNJ-
67856633).[10]

Clinical Development Status

Both SGR-1505 and JNJ-67856633 are currently in Phase 1 clinical trials to evaluate their
safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with relapsed or
refractory B-cell malignancies.[11][12][13][14]

SGR-1505:

o APhase 1 trial (NCT05544019) is ongoing for patients with mature B-cell neoplasms.[2][13]
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e Initial data from the Phase 1 study in heavily pretreated patients with B-cell malignancies
showed an overall response rate of 22% across all dose levels.[1][15]

e The compound was reported to be well-tolerated with a favorable safety profile.[1][15]
JNJ-67856633:

e APhase 1 trial (NCT03900598) is ongoing for patients with Non-Hodgkin's Lymphoma (NHL)
and Chronic Lymphocytic Leukemia (CLL).[3][12]

e Preliminary data from the dose-escalation study showed clinical activity in both indolent and
aggressive lymphomas.[3]

e The recommended Phase 2 dose was determined to be 300 mg once daily.[16]

Experimental Protocols

Below are generalized protocols for the key assays used to characterize MALT1 inhibitors,
based on publicly available information and standard laboratory methods.

General Experimental Workflow

Preclinical Evaluation Clinical Evaluation

Biochemical Assays ~ Cell-Based Assays In Vivo Models Phase 1 Clinical Trial
(e.g., Enzyme Inhibition) ™1 (e.g., Proliferation, Cytokine Secretion) (e.g., Xenografts) (Safety, PK/PD, Dose Finding)
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A generalized workflow for the development and evaluation of MALT1 inhibitors.

BCL10 Cleavage Assay (Western Blot)

e Cell Culture and Treatment: ABC-DLBCL cell lines (e.g., OCI-LY10) are cultured under
standard conditions. Cells are treated with varying concentrations of the MALT1 inhibitor
(SGR-1505 or JNJ-67856633) or a vehicle control for a specified period.
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o Protein Extraction: After treatment, cells are harvested and lysed to extract total protein.

o SDS-PAGE and Western Blotting: Protein samples are separated by size using sodium
dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a
membrane.

e Antibody Incubation: The membrane is incubated with a primary antibody specific for BCL10,
which can detect both the full-length and cleaved forms of the protein. A secondary antibody
conjugated to an enzyme (e.g., HRP) is then used for detection.

o Detection and Analysis: The protein bands are visualized using a chemiluminescent
substrate. The intensity of the bands corresponding to full-length and cleaved BCL10 is
quantified to determine the extent of cleavage inhibition by the compound.[17]

Cytokine (IL-10) Secretion Assay (ELISA)

o Cell Culture and Treatment: B-cell lymphoma cell lines known to secrete IL-10 (e.g., OCI-
LY10) are seeded in multi-well plates. The cells are then treated with a range of
concentrations of the MALT1 inhibitor or a vehicle control.

» Supernatant Collection: After an incubation period (e.g., 24-48 hours), the cell culture
supernatant is collected.

e ELISA (Enzyme-Linked Immunosorbent Assay): The concentration of IL-10 in the
supernatant is measured using a commercially available ELISA kit.[18][19][20] This typically
involves the following steps:

o Coating a microplate with an IL-10 capture antibody.

o Adding the collected supernatants and a standard curve of known IL-10 concentrations.
o Incubating with a detection antibody conjugated to an enzyme.

o Adding a substrate that produces a colorimetric signal in the presence of the enzyme.

o Data Analysis: The absorbance is read using a microplate reader, and the concentration of
IL-10 in each sample is determined by comparison to the standard curve. The IC50 value is
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calculated as the concentration of the inhibitor that causes a 50% reduction in IL-10
secretion.

Antiproliferative Assay (e.g., MTT or CellTiter-Glo)

o Cell Seeding: B-cell ymphoma cell lines (e.g., OCI-LY10, REC-1) are seeded into 96-well
plates at a predetermined density.

o Compound Treatment: The cells are treated with serial dilutions of the MALT1 inhibitor or a
vehicle control.

 Incubation: The plates are incubated for a period that allows for cell proliferation (e.g., 72
hours).

 Viability Assessment: A reagent to measure cell viability is added to each well.

o MTT Assay: MTT is reduced by metabolically active cells to a purple formazan product.
The formazan is then solubilized, and the absorbance is measured.

o CellTiter-Glo Assay: This reagent measures ATP levels, which correlate with the number of
viable cells, through a luminescent signal.

» Data Analysis: The signal (absorbance or luminescence) is proportional to the number of
viable cells. The IC50 value is determined as the concentration of the inhibitor that reduces
cell proliferation by 50% compared to the vehicle control.

Summary and Conclusion

SGR-1505 and JNJ-67856633 are both promising allosteric MALT1 inhibitors with
demonstrated preclinical activity and ongoing clinical evaluation in B-cell malignancies. Based
on the available preclinical data, SGR-1505 appears to be a more potent inhibitor of MALT1
than JNJ-67856633. Both compounds have shown clinical activity in early-phase trials. The
detailed experimental protocols provided in this guide offer a framework for understanding the
evaluation of these and similar targeted therapies. Further clinical data will be crucial to fully
delineate the comparative efficacy and safety profiles of these two molecules and their potential
roles in the treatment of B-cell lymphomas.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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